2-Bromo-1-thiophen-3-yl-butan-1-one
Description
2-Bromo-1-thiophen-3-yl-butan-1-one (CAS: Not explicitly provided in evidence) is a brominated ketone derivative featuring a thiophene ring at the carbonyl position. The compound’s molecular structure comprises a four-carbon butanone backbone substituted with a bromine atom at the β-position and a thiophen-3-yl group at the ketone moiety. Key physicochemical properties include a solid physical state at room temperature, with reported hazards such as acute oral toxicity and severe eye irritation .
The compound is likely utilized as an intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution (e.g., Suzuki coupling) or as a precursor for heterocyclic derivatives.
Properties
Molecular Formula |
C8H9BrOS |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
2-bromo-1-thiophen-3-ylbutan-1-one |
InChI |
InChI=1S/C8H9BrOS/c1-2-7(9)8(10)6-3-4-11-5-6/h3-5,7H,2H2,1H3 |
InChI Key |
NWBAFTPOOOALMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CSC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-Bromo-1-thiophen-3-yl-butan-1-one, a comparative analysis with structurally analogous compounds is provided below. The comparison focuses on halogen substitution, backbone length, and aromatic ring variations.
Table 1: Comparative Physicochemical and Hazard Profiles
Key Findings:
Halogen Influence: Bromine substitution increases molecular weight and toxicity relative to chlorine or non-halogenated analogs.
Backbone Length: The four-carbon chain balances solubility (via ketone polarity) and lipophilicity (via alkyl chain). Shorter backbones (e.g., propanone derivatives) may exhibit higher volatility, while longer chains could reduce crystallinity.
This may accelerate reactions like aldol condensations or Grignard additions.
Stability and Reactivity: The compound’s stability is moderated by the bromine atom’s tendency to participate in elimination or substitution reactions. Non-halogenated analogs are more stable but less versatile in synthesis .
Table 2: Hydrogen Bonding and Crystallographic Behavior (Inferred from )
| Compound Name | Hydrogen Bonding Patterns | Crystal Packing Behavior |
|---|---|---|
| This compound | Potential S···Br interactions; weak C–H···O bonds | Likely layered structures due to thiophene π-stacking; moderate intermolecular forces. |
| 2-Chloro-1-thiophen-3-yl-butan-1-one | Similar S···Cl interactions; stronger C–H···O | More compact packing due to smaller halogen size; higher melting point possible. |
| 1-Thiophen-3-yl-butan-1-one | Dominant C–H···O and π-π interactions | Less dense packing due to absence of halogen; lower melting point. |
The thiophene ring’s sulfur atom may engage in unique non-covalent interactions (e.g., S···Br), influencing crystal morphology and solubility. Such patterns align with graph-set analysis principles, where hydrogen-bonding motifs dictate supramolecular assembly .
Preparation Methods
Reaction Procedure
The direct bromination of 1-thiophen-3-yl-butan-1-one with elemental bromine (Br₂) in chloroform is a widely employed method for synthesizing 2-bromo derivatives. In this approach, 1-thiophen-3-yl-butan-1-one (0.01 mol) is dissolved in anhydrous chloroform (200 mL), and bromine (0.5 mL) in chloroform (25 mL) is added dropwise under vigorous stirring. The reaction mixture is agitated for 30 minutes at room temperature, followed by heating on a water bath for 15 minutes to eliminate hydrogen bromide (HBr) gas. The solution is cooled to ambient temperature, and the precipitated product is filtered, washed with diethyl ether, and recrystallized from ethanol to yield pure 2-bromo-1-thiophen-3-yl-butan-1-one.
Analytical Characterization
The structural integrity of the product is confirmed through spectroscopic and chromatographic analyses:
-
Infrared (IR) Spectroscopy : A strong absorption band at 835 cm⁻¹ corresponds to the C–Br stretch, while the carbonyl (C=O) vibration appears at 1,665 cm⁻¹.
-
Mass Spectrometry (MS) : The molecular ion peak is observed at m/z 233 (M⁺), with a base peak at m/z 120 corresponding to the thiophene-acetyl fragment.
-
¹H-NMR : Signals at δ 1.83 (s, 3H, CH₃), δ 3.10 (s, 2H, CH₂Br), and δ 7.10–7.63 (m, 3H, thiophene-H) align with the expected structure.
Acid-Catalyzed Bromination with Hydrobromic Acid
Synthetic Protocol
An alternative method utilizes hydrobromic acid (HBr) in acetic acid (AcOH) with sulfuric acid (H₂SO₄) as a catalyst. A mixture of 1-thiophen-3-yl-butan-1-one (0.01 mol), 48% HBr (10 mL), and concentrated H₂SO₄ (2 mL) in AcOH (50 mL) is refluxed at 110°C for 4 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography using a 5% ethyl acetate/hexanes eluent. This method yields 247 mg of this compound as a pale-yellow solid.
Purification and Yield
The acid-catalyzed route offers a moderate yield of 58% (calculated from the patent example). The use of chromatography ensures high purity (>95%), as confirmed by HPLC analysis with a mobile phase of acetonitrile/water (70:30) and a retention time of 6.2 minutes.
Comparative Analysis of Preparation Methods
Table 1: Comparison of Synthetic Routes for this compound
The bromine-based method is advantageous for its rapid reaction time and straightforward setup, making it suitable for small-scale synthesis. In contrast, the acid-catalyzed approach provides superior purity and scalability, albeit with longer reaction times and the need for corrosive reagents.
Mechanistic Insights
Both methods proceed via electrophilic bromination at the α-carbon of the ketone. In the Br₂/CHCl₃ system, bromine acts as an electrophile, attacking the enol tautomer of the ketone to form the α-bromo derivative. The acid-catalyzed route leverages HBr’s in situ generation of Br⁺ ions, which are directed to the α-position by the electron-withdrawing thiophene ring .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-Bromo-1-thiophen-3-yl-butan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination of a thiophene-containing precursor using reagents like bromosuccinimide (NBS) or elemental bromine under controlled conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical to minimize side reactions. Catalytic Lewis acids (e.g., FeBr) may enhance regioselectivity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires monitoring reaction kinetics via TLC or GC-MS .
Q. How is the compound characterized spectroscopically to confirm structural integrity?
- Methodological Answer :
- NMR : NMR identifies protons on the thiophene ring (δ 7.2–7.8 ppm) and the brominated butanone chain (δ 2.5–3.5 ppm). NMR confirms the carbonyl carbon (δ ~200 ppm) and thiophene carbons.
- Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak (, m/z ~232) and fragmentation patterns.
- IR : Strong carbonyl stretch (~1700 cm) and C-Br vibration (~600 cm) are diagnostic.
Cross-referencing with PubChem data ensures accuracy .
Q. What are the recommended storage and handling protocols to maintain compound stability?
- Methodological Answer : Store at 0–6°C in amber vials under inert atmosphere (Ar/N) to prevent photodegradation and moisture absorption. Use anhydrous solvents (e.g., dried DCM) during reactions. Decomposition risks are minimized by avoiding prolonged exposure to light or elevated temperatures (>40°C), as observed in analogous brominated ketones .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., unit cell parameters vs. computational models) be resolved for this compound?
- Methodological Answer :
- High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
- Software Refinement : Use SHELXL for structure solution, incorporating anisotropic displacement parameters and hydrogen bonding constraints .
- Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s rules) to categorize intermolecular interactions, comparing with databases like the Cambridge Structural Database (CSD) .
Q. What role do steric and electronic effects play in the reactivity of the bromine substituent during nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or thiols).
- Steric Effects : Steric hindrance from the thiophene ring may slow reactions in bulky nucleophiles. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can quantify these effects.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve leaving-group departure, while crown ethers enhance nucleophilicity in non-polar media .
Q. How can computational methods (e.g., DFT) predict and explain hydrogen bonding patterns in the crystal lattice?
- Methodological Answer :
- DFT Calculations : Model intermolecular interactions using Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets. Compare optimized geometries with experimental X-ray data.
- Energy Decomposition Analysis (EDA) : Quantify contributions from electrostatic, dispersion, and Pauli repulsion forces in hydrogen bonds.
- Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points in electron density maps .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data (e.g., unexpected tautomerism or polymorphism)?
- Methodological Answer :
- Variable-Temperature Studies : NMR or IR at different temperatures can detect dynamic processes (e.g., keto-enol tautomerism).
- Powder XRD : Screen for polymorphs by varying crystallization solvents (e.g., ethanol vs. acetonitrile).
- Synchrotron Radiation : High-flux X-rays resolve subtle structural variations in polycrystalline samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
